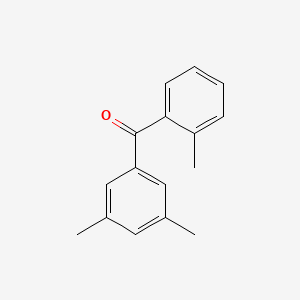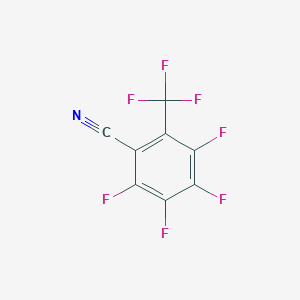
4-(N,N-Di-boc-amino)butyl bromide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(N,N-Di-boc-amino)butyl bromide is an organic compound with the molecular formula C14H26BrNO4. It is commonly used as an intermediate in organic synthesis, particularly in the preparation of various drugs and biomolecules. The compound is characterized by the presence of a bromine atom and a di-tert-butyl carbamate group attached to a butyl chain.
Mécanisme D'action
Target of Action
4-(N,N-Di-boc-amino)butyl bromide is a chemical compound used in the synthesis of various pharmacophore elements . It’s known to be used in the synthesis of n-boc-aminoalkoxyphenyl derivatives , which are precursors to pharmacophore elements for the treatment of glaucoma .
Mode of Action
It’s known that this compound can be used in the synthesis of various derivatives with potential applications as anti-hiv agents
Biochemical Pathways
Given its use in the synthesis of anti-hiv agents , it’s plausible that it may affect pathways related to viral replication.
Result of Action
Given its use in the synthesis of anti-hiv agents , it’s plausible that its action results in the inhibition of HIV replication.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-(N,N-Di-boc-amino)butyl bromide typically involves the protection of an amino group with di-tert-butyl dicarbonate (Boc2O) followed by bromination. One common method includes the reaction of 4-aminobutanol with di-tert-butyl dicarbonate to form the Boc-protected amine. This intermediate is then treated with a brominating agent such as phosphorus tribromide (PBr3) or hydrobromic acid (HBr) to yield this compound .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The compound is typically purified through distillation or recrystallization.
Analyse Des Réactions Chimiques
Types of Reactions
4-(N,N-Di-boc-amino)butyl bromide undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by various nucleophiles such as amines, thiols, or alkoxides.
Deprotection: The Boc groups can be removed under acidic conditions to yield the free amine.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide (NaN3), potassium thiocyanate (KSCN), and sodium methoxide (NaOCH3). Reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Deprotection: Boc groups are removed using acids such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in anhydrous conditions.
Major Products Formed
Nucleophilic Substitution: Depending on the nucleophile used, products can include azides, thiocyanates, or ethers.
Deprotection: The major product is the free amine, which can be further utilized in various synthetic applications.
Applications De Recherche Scientifique
4-(N,N-Di-boc-amino)butyl bromide has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is employed in the modification of biomolecules, such as peptides and proteins, for various biochemical studies.
Medicine: It serves as a precursor in the synthesis of drug candidates, particularly those targeting neurological and infectious diseases.
Industry: The compound is used in the production of specialty chemicals and materials.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-(Boc-amino)butyl bromide: Similar in structure but with only one Boc group.
4-(N-Boc-amino)butyl bromide: Another variant with a single Boc group.
4-(N,N-Di-boc-amino)butyl chloride: Similar compound with a chloride atom instead of bromine.
Uniqueness
4-(N,N-Di-boc-amino)butyl bromide is unique due to the presence of two Boc groups, which provide enhanced protection to the amino group, making it more versatile in multi-step synthetic processes
Propriétés
IUPAC Name |
tert-butyl N-(4-bromobutyl)-N-[(2-methylpropan-2-yl)oxycarbonyl]carbamate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H26BrNO4/c1-13(2,3)19-11(17)16(10-8-7-9-15)12(18)20-14(4,5)6/h7-10H2,1-6H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CNZZVGZZNDHYBP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N(CCCCBr)C(=O)OC(C)(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H26BrNO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
135924-07-1 |
Source


|
| Record name | di-tert-butyl (4-bromobutyl)imidodicarbonate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-((Trimethylsilyl)methyl)-2H-benzo[d][1,2,3]triazole](/img/structure/B6360057.png)



![1,1,2,2-Tetrachloro-1,2-bis[4-(trifluoromethyl)phenyl]ethane](/img/structure/B6360091.png)
![Calix[6]hydroquinone](/img/structure/B6360106.png)






